molecular formula C10H18N2O B2571304 [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone CAS No. 1807941-30-5

[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone

Cat. No.: B2571304
CAS No.: 1807941-30-5
M. Wt: 182.267
InChI Key: SAEUPIMIRKHBCD-DTWKUNHWSA-N
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Description

[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.267. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Pyrrolidines Synthesis : Pyrrolidines are crucial in medicine and industry, utilized as dyes and agrochemical substances. Their synthesis through [3+2] cycloaddition, involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, indicates the polar nature of the reaction under mild conditions, producing pyrrolidine derivatives (Żmigrodzka et al., 2022).

Functionalized Spirooxindole-Pyrrolidine Derivatives : A series of polycyclic heterocycles, including spirooxindole and pyrrolidine/pyrrolizidine/pyrrolothiazole rings, were synthesized through 1,3-dipolar cycloaddition. This method showcases the simplicity in generating diverse and biologically relevant products (Li et al., 2014).

Catalytic Enantioselective Cycloadditions : The development of enantioselective cycloadditions for synthesizing complex products with high yield and stereocontrol highlights the importance of pyrrolidines in pharmaceuticals and biological probes (Narayan et al., 2014).

Binding and Complexation Studies

N,O-Hybrid Diamide Ligands : Research on N,O-hybrid diamide ligands with N-heterocyclic skeletons for the selective separation of actinides over lanthanides in acidic solutions demonstrates the significant impact of ligand structure on complexation and extraction behaviors. This study contributes to the understanding of actinide separation techniques (Meng et al., 2021).

Mechanism of Action

Target of Action

The primary target of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is the enzyme Glutathione Peroxidase 4 (GPX4) . GPX4 plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .

Mode of Action

This compound acts as an inhibitor of GPX4 . By inhibiting GPX4, it reduces the expression of GPX4 protein, leading to an increase in the levels of lipid reactive oxygen species (ROS) to toxic levels . This results in the induction of a type of cell death known as ferroptosis .

Biochemical Pathways

The compound affects the ferroptosis pathway, a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides . It is induced by the inactivation of GPX4, which leads to the accumulation of lipid ROS . The compound also increases the expression of p62 and Nrf2 and inactivates Keap1 , further promoting ferroptosis.

Pharmacokinetics

It is known that the compound’s toxicity and pharmacokinetic properties limit its clinical application . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the induction of ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to significant changes at the molecular and cellular levels, including damage to cell membranes and other structures due to oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of iron is a prerequisite for the induction of ferroptosis . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Properties

IUPAC Name

[(1S,3R)-3-aminocyclopentyl]-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-9-4-3-8(7-9)10(13)12-5-1-2-6-12/h8-9H,1-7,11H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEUPIMIRKHBCD-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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